

# A Comparative Guide to Computational and Experimental Data for Pyridazine Derivatives

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Compound of Interest		
Compound Name:	Cycloocta[c]pyridazine	
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A Note to the Reader: Direct experimental and computational data for the specific molecule **Cycloocta[c]pyridazine** is not readily available in public databases. This guide, therefore, presents a comparative analysis of a well-characterized pyridazine derivative, 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, to illustrate the methodologies and data comparison formats relevant to researchers, scientists, and drug development professionals. The principles and techniques discussed are broadly applicable to the study of novel pyridazine compounds like **Cycloocta[c]pyridazine**.

# **Introduction to Pyridazine Derivatives**

Pyridazines are a class of heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This structural motif is a key pharmacophore found in numerous compounds with diverse biological activities, including herbicidal and medicinal applications. The electronic properties and reactivity of the pyridazine ring can be finely tuned through the introduction of various substituents, making it an attractive scaffold in drug discovery and materials science.

A thorough understanding of the three-dimensional structure and electronic properties of pyridazine derivatives is crucial for predicting their interactions with biological targets and for designing novel compounds with desired functionalities. This is achieved through a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational modeling, primarily using Density Functional Theory (DFT). This guide



provides a comparative overview of the data obtained from these methods for a substituted pyridazine derivative.

# **Data Presentation: A Comparative Analysis**

The following tables summarize the experimental (X-ray diffraction) and computationally derived (DFT) geometric parameters for 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine.[1] This direct comparison allows for an assessment of the accuracy of the computational model in reproducing the real-world structure of the molecule.

Table 1: Comparison of Selected Bond Lengths (Å)

Bond	Experimental (X-ray)[1]	Computational (DFT)[1]
N1—N2	1.345	1.339
N1—C1	1.341	1.347
N2—C4	1.339	1.346
C1—C2	1.401	1.403
C2—C3	1.393	1.391
C3—C4	1.400	1.402

Table 2: Comparison of Selected Bond Angles (°) and Torsion Angles (°)

Angle/Torsion	Experimental (X-ray)[1]	Computational (DFT)[1]
C1—N1—N2	119.5	119.8
C4—N2—N1	119.7	119.8
N1—C1—C2	122.1	121.8
C3—C4—N2	122.0	121.8
N1—C1—C5—N3	2.6	-
C2—C1—C5—C9	-177.1	-



The data presented in Tables 1 and 2 demonstrate a good agreement between the experimentally determined and computationally predicted molecular geometries.[1] This validates the use of the chosen DFT method for studying the structural properties of this class of compounds.

# **Experimental and Computational Protocols**

A detailed understanding of the methodologies used to obtain the data is essential for its correct interpretation and for designing further studies.

# **Experimental Protocols**

Synthesis of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine:

The synthesis of the title compound is a multi-step process that can be generalized for the creation of various functionalized pyridazines. A common synthetic route involves the reaction of a diketone with hydrazine to form the pyridazine ring, followed by functionalization.

- General Synthesis of Pyridazines: A widely used method involves the condensation of 1,4dicarbonyl compounds with hydrazine hydrate. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid, often under reflux conditions.
- Functionalization: Once the pyridazine core is formed, various functional groups can be introduced. For the example compound, this would involve reactions to add the pyridinyl and (prop-2-en-1-yloxy)methyl substituents.

X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the precise threedimensional arrangement of atoms in a crystalline solid.

- Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a saturated solution.
- Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray data are collected at a specific temperature (e.g., 100 K) to minimize thermal vibrations.



 Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions, yielding accurate bond lengths, angles, and torsion angles.

## **Computational Protocols**

Density Functional Theory (DFT) Calculations:

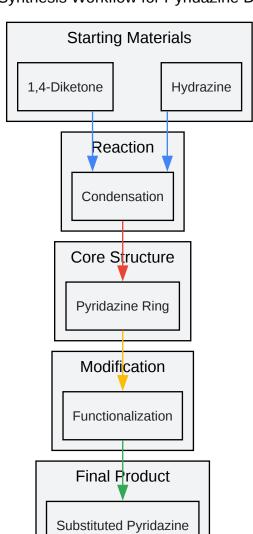
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

- Model Building: The initial 3D structure of the molecule is built using molecular modeling software.
- Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. For the example compound, the B3LYP functional with the 6-311G(d,p) basis set was used.[1]
- Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
- Property Calculations: Various molecular properties, such as bond lengths, angles, electronic properties (HOMO-LUMO gap), and spectroscopic data can be calculated from the optimized geometry.

## **Visualizations**

The following diagrams illustrate the general synthetic workflow for pyridazine derivatives and the logical relationship in comparing experimental and computational data.





## General Synthesis Workflow for Pyridazine Derivatives

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Caption: A generalized workflow for the synthesis of substituted pyridazine derivatives.



# Experimental Methods Synthesis NMR Spectroscopy DFT Calculations Data Acquisition Experimental Data Analysis Computational Data Analysis Outcome Structure-Activity Relationship Model Validation

## Comparison of Experimental and Computational Data

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Caption: Logical flow for comparing experimental and computational data in chemical research.

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## References

- 1. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4- [(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine PMC [pmc.ncbi.nlm.nih.gov]
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